2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile

Description

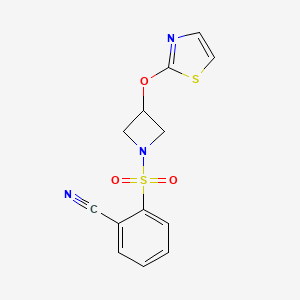

2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile is a structurally complex small molecule featuring a benzonitrile core linked to a sulfonamide group and a 3-(thiazol-2-yloxy)azetidine moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) and the thiazole group (a five-membered ring with sulfur and nitrogen) confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S2/c14-7-10-3-1-2-4-12(10)21(17,18)16-8-11(9-16)19-13-15-5-6-20-13/h1-6,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILJSNZREPPDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The azetidine ring can be synthesized through the cyclization of β-amino alcohols. The final step involves the sulfonylation of the azetidine ring and the subsequent coupling with the benzonitrile group under specific reaction conditions, such as the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles like amines or thiols.

Major Products: These reactions can yield various derivatives, such as sulfoxides, sulfones, amines, and substituted thiazoles, which can be further utilized in different applications.

Scientific Research Applications

2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The azetidine ring and benzonitrile group contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile is compared below with structurally analogous compounds, focusing on key features such as ring systems, substituents, and reported bioactivity.

Table 1: Structural Comparison

Key Observations:

Core Structure : Unlike Diclofenac (a carboxylic acid derivative), the target compound employs a sulfonamide linker, which may enhance metabolic stability and target binding .

Bioactivity : While Diclofenac directly inhibits COX-2, the target compound’s mechanism remains unconfirmed but may involve kinase or cytokine modulation due to its thiazole and sulfonamide motifs .

Pharmacological and Physicochemical Properties

Table 3: Property Comparison

| Property | Target Compound | Diclofenac Sodium | Sulfamethoxazole |

|---|---|---|---|

| Molecular Weight (g/mol) | ~335 (estimated) | 318.1 | 253.3 |

| LogP (Predicted) | 2.8 | 4.4 | 0.9 |

| Solubility (aq. buffer) | Moderate (sulfonamide) | Low (carboxylic acid) | High (sulfonamide) |

| Plasma Protein Binding | Hypothesized 85-90% | 99% | 70% |

- Lipophilicity : The target compound’s LogP (2.8) suggests better membrane permeability than Sulfamethoxazole but lower than Diclofenac, balancing absorption and solubility.

- Solubility : The sulfonamide group may improve aqueous solubility compared to carboxylic acid-based NSAIDs like Diclofenac .

Research Findings and Limitations

- Anti-inflammatory Potential: notes that benzimidazole analogs showed comparable activity to Diclofenac in anti-inflammatory assays, suggesting the target compound’s thiazole-azetidine system could offer similar or enhanced efficacy .

- Knowledge Gaps: Limited data exist on the target compound’s in vivo toxicity, metabolic stability, or target specificity.

Biological Activity

2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile (CAS Number: 1797560-01-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₃S₂ |

| Molecular Weight | 321.4 g/mol |

| CAS Number | 1797560-01-0 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Derivative : The initial step involves creating a thiazole derivative through appropriate chemical reactions involving thiazole and azetidine derivatives.

- Sulfonylation : The azetidine derivative is reacted with sulfonyl chloride to introduce the sulfonyl group.

- Final Coupling : The final step involves coupling the sulfonylated azetidine derivative with benzonitrile under suitable conditions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives containing thiazole and azetidine moieties have been shown to inhibit cancer cell proliferation effectively. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Research has shown that thiazole-containing compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a mechanism where these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Interaction with Cellular Pathways : The compound may interact with specific receptors or proteins that regulate cell growth and apoptosis.

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Study on Antitumor Effects : A study involving a series of thiazole derivatives demonstrated significant cytotoxicity against breast cancer cells, with some compounds exhibiting IC50 values in the low micromolar range .

- Anti-inflammatory Evaluation : Another study reported that thiazole derivatives could reduce nitric oxide production in macrophages, highlighting their potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.